

The Synthesis of Endogenous 2',3'-cGAMP by cGAS: A Technical Guide

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Compound of Interest		
Compound Name:	2',3'-cGAMP sodium	
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This in-depth technical guide provides a comprehensive overview of the synthesis of the second messenger molecule, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), by the enzyme cyclic GMP-AMP synthase (cGAS). Understanding this pivotal step in the cGAS-STING innate immunity pathway is critical for the development of novel therapeutics targeting infectious diseases, autoimmune disorders, and cancer.

Introduction to the cGAS-STING Pathway

The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral and bacterial infections, as well as cellular damage.[1][2] Upon encountering dsDNA, cGAS is activated and catalyzes the synthesis of 2',3'-cGAMP from ATP and GTP.[2][3] This cyclic dinucleotide then acts as a second messenger, binding to and activating the adaptor protein STING (Stimulator of Interferon Genes) located on the endoplasmic reticulum membrane.[1][3] STING activation initiates a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines that establish an antiviral state.[3][4]

The Enzymatic Synthesis of 2',3'-cGAMP by cGAS

The synthesis of 2',3'-cGAMP by cGAS is a multi-step process that is tightly regulated to prevent spurious activation by self-DNA.



cGAS Activation by dsDNA

In its inactive, or apo form, cGAS exists in an auto-inhibited conformation.[5] The binding of dsDNA induces a significant conformational change in cGAS, leading to its activation.[2][6] Structural studies have revealed that cGAS forms a 2:2 complex with dsDNA, where two cGAS molecules bind to two molecules of dsDNA.[5][7][8] This oligomerization is crucial for enzymatic activity.[5] While cGAS can bind to shorter dsDNA fragments (~20 bp), longer dsDNA of greater than 45 bp is required for efficient dimerization and maximal enzyme activity.[9] The interaction with dsDNA occurs through two distinct DNA-binding surfaces on each cGAS monomer, designated as the A-site and B-site.[7] This binding event repositions key catalytic residues within the active site, making it accessible for the substrates ATP and GTP.[6]

The Two-Step Catalytic Mechanism

Once activated, cGAS catalyzes the synthesis of 2',3'-cGAMP in a two-step reaction:

- First, cGAS utilizes GTP and ATP to synthesize a linear intermediate, pppG(2'-5')pA. In this step, a phosphodiester bond is formed between the 2'-hydroxyl group of GTP and the α-phosphate of ATP.
- Second, this linear intermediate is then cyclized to form 2',3'-cGAMP. This involves the formation of a second phosphodiester bond between the 3'-hydroxyl group of the adenosine and the α-phosphate of the guanosine.

This specific combination of a 2'-5' and a 3'-5' phosphodiester linkage is unique to the cGAMP produced by mammalian cGAS.[3]

Structural Basis of cGAS Catalysis

Crystal structures of cGAS in its apo form, in complex with dsDNA, and with its substrates and product have provided invaluable insights into the catalytic mechanism.[3][5][10] The binding of dsDNA induces a "lid" region of the enzyme to move, opening up the catalytic pocket.[6] Within the active site, specific amino acid residues coordinate the binding of ATP and GTP and facilitate the nucleophilic attack required for phosphodiester bond formation. A key feature of the active site is a web-like network of interactions that ensures the correct positioning of the substrates and the stepwise synthesis of the 2',3'-cGAMP isomer.[10]



Quantitative Analysis of cGAS Activity

The enzymatic activity of cGAS can be characterized by several kinetic parameters. While specific values can vary depending on the experimental conditions and the source of the enzyme (e.g., human vs. mouse), the following table summarizes key quantitative data for cGAS inhibitors.

Compound	Target	Assay Type	IC50	Reference
G140	Human cGAS	Biochemical	14.0 nM	[11]
G140	Mouse cGAS	Biochemical	442 nM	[11]
G140	Human THP1 cells (IFNB1 mRNA)	Cell-based	1.7 μΜ	[11]
G140	Human THP1 cells (NF-кВ reporter)	Cell-based	1.36 μΜ	[11]

Experimental Protocols In Vitro cGAS Activity Assay

This protocol describes a method to measure the in vitro synthesis of 2',3'-cGAMP by recombinant cGAS.

Materials:

- Recombinant human cGAS protein
- Double-stranded DNA (e.g., interferon-stimulatory DNA, ISD)
- ATP and GTP solutions
- Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
- Method for cGAMP quantification (e.g., competitive ELISA, TR-FRET, or LC-MS/MS)[11][12]



Procedure:

- Prepare a reaction mixture containing assay buffer, recombinant cGAS, and dsDNA.
- Initiate the reaction by adding ATP and GTP to the mixture.
- Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction (e.g., by heat inactivation or addition of EDTA).
- Quantify the amount of 2',3'-cGAMP produced using a suitable detection method.[11]

Cellular cGAMP Quantification

This protocol outlines a general procedure for measuring intracellular 2',3'-cGAMP levels in cultured cells.

Materials:

- Cultured cells (e.g., THP-1 monocytes)
- dsDNA for transfection (e.g., herring testis DNA)
- · Transfection reagent
- · Cell lysis buffer
- Method for cGAMP quantification (e.g., LC-MS/MS or a sensitive bioassay)[13][14]

Procedure:

- Seed cells in a culture plate and allow them to adhere.
- Transfect the cells with dsDNA using a suitable transfection reagent to stimulate cGAS.
- After a desired incubation period, wash the cells with PBS and lyse them.
- Clarify the cell lysate by centrifugation.



 Quantify the 2',3'-cGAMP concentration in the supernatant using a highly sensitive and specific method like LC-MS/MS.[14]

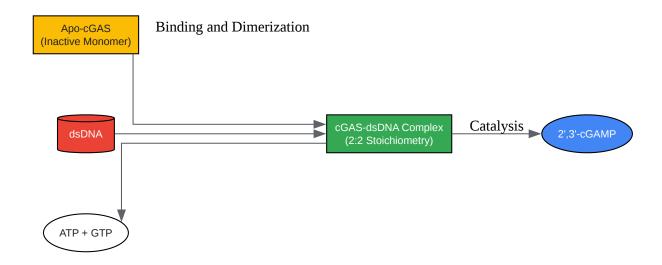
Visualizing the cGAS-STING Pathway and cGAS Activation

The following diagrams, generated using the DOT language, illustrate key aspects of 2',3'-cGAMP synthesis and signaling.



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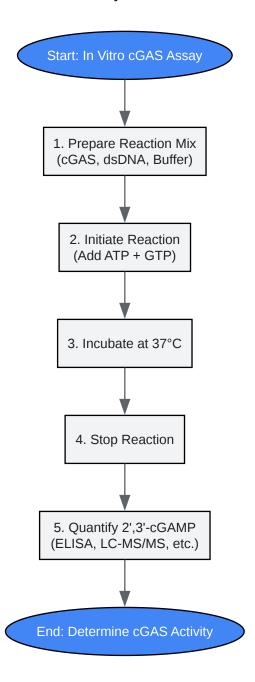
Caption: The cGAS-STING signaling pathway.





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Caption: The activation mechanism of cGAS by dsDNA.



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Caption: A typical experimental workflow for an in vitro cGAS activity assay.



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References

- 1. cGAS–STING cytosolic DNA sensing pathway Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The mechanism of double-stranded DNA sensing through the cGAS-STING pathway -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The Cytosolic DNA Sensor cGAS Forms An Oligomeric Complex with DNA and Undergoes Switch-like Conformational Changes in the Activation Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the human cGAS–DNA complex reveals enhanced control of immune surveillance PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of cGAS Activity and Downstream Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 10. The structural basis for 2'-5'/3'-5'-cGAMP synthesis by cGAS (Journal Article) |
 OSTI.GOV [osti.gov]
- 11. benchchem.com [benchchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity PMC [pmc.ncbi.nlm.nih.gov]
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